5-(4-(Methylsulfonyl)phenyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Methylsulfonyl)phenyl)oxazol-2-amine: is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base.
Palladium-Catalyzed Arylation: This method uses palladium catalysts to achieve high regioselectivity in the arylation of oxazoles.
Metal-Free Annulation: This method involves the reaction of alkynes, nitriles, and oxygen atoms using PhIO as the oxygen source in the presence of TfOH or Tf2NH.
Industrial Production Methods: : Industrial production methods often involve the use of scalable and efficient synthetic routes such as the Van Leusen oxazole synthesis, which allows for high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxazoles can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert oxazoles into their corresponding reduced forms.
Substitution: Substitution reactions, such as arylation and alkenylation, are common for oxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and Cu(NO3)2•3H2O.
Reduction: Reducing agents such as hydrogen gas and palladium catalysts are used.
Substitution: Reagents like aryl and heteroaryl bromides, chlorides, iodides, and triflates are used in the presence of palladium catalysts.
Major Products: : The major products formed from these reactions include various substituted oxazoles, which can have different biological activities .
Scientific Research Applications
Chemistry: : Oxazole derivatives are used as intermediates in the synthesis of new chemical entities .
Biology: : They exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Medicine: : Oxazole derivatives are part of several medicinal compounds, such as aleglitazar (antidiabetic), ditazole (platelet aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
Industry: : Oxazole derivatives are used in various industrial applications due to their chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 5-(4-(Methylsulfonyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness: : 5-(4-(Methylsulfonyl)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives .
Properties
CAS No. |
13576-53-9 |
---|---|
Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H10N2O3S/c1-16(13,14)8-4-2-7(3-5-8)9-6-12-10(11)15-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
UVPQDKLMXBCSGA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.